Bis(3,5-dimethylphenyl) phosphorochloridate
Overview
Description
Bis(3,5-dimethylphenyl) phosphorochloridate is an organophosphorus compound with the molecular formula C16H18ClO3P It is known for its unique chemical structure, which includes two 3,5-dimethylphenyl groups attached to a phosphorochloridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylphenyl) phosphorochloridate typically involves the reaction of 3,5-dimethylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C8H10O+POCl3→(C8H9O)2PCl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-dimethylphenyl) phosphorochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphorochloridate group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form Bis(3,5-dimethylphenyl) phosphate and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Organic solvents such as dichloromethane, toluene, or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: Bases like pyridine or triethylamine may be used to catalyze the reactions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include phosphoramidates, phosphorothioates, or phosphorates.
Hydrolysis Products: Bis(3,5-dimethylphenyl) phosphate and hydrochloric acid.
Scientific Research Applications
Bis(3,5-dimethylphenyl) phosphorochloridate has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.
Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bis(3,5-dimethylphenyl) phosphorochloridate involves the reactivity of the phosphorochloridate group. The chlorine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The compound can interact with molecular targets such as enzymes or receptors, depending on the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methylphenyl) phosphorochloridate
- Bis(2,4-dimethylphenyl) phosphorochloridate
- Bis(3,5-di-tert-butylphenyl) phosphorochloridate
Uniqueness
Bis(3,5-dimethylphenyl) phosphorochloridate is unique due to the presence of two 3,5-dimethylphenyl groups, which can influence its reactivity and the properties of the resulting derivatives. The steric and electronic effects of the 3,5-dimethylphenyl groups can lead to different reaction outcomes compared to similar compounds with other substituents.
Properties
IUPAC Name |
1-[chloro-(3,5-dimethylphenoxy)phosphoryl]oxy-3,5-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClO3P/c1-11-5-12(2)8-15(7-11)19-21(17,18)20-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHGCXOQLBEEJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(OC2=CC(=CC(=C2)C)C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289198 | |
Record name | bis(3,5-dimethylphenyl) phosphorochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58377-73-4 | |
Record name | NSC59794 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bis(3,5-dimethylphenyl) phosphorochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIS(3,5-DIMETHYLPHENYL) CHLOROPHOSPHATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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